N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
Description
N-[(1S,2S)-2-Aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester is a carbamate derivative featuring a benzyl (phenylmethyl) ester group and a (1S,2S)-configured 2-aminocyclohexyl substituent.
Properties
IUPAC Name |
benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, (1S,2S)-2-aminocyclohexanol, is reacted with a suitable protecting group to form a protected intermediate.
Carbamate Formation: The protected intermediate is then reacted with phenylmethyl chloroformate under basic conditions to form the carbamate ester.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted carbamate esters.
Scientific Research Applications
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of carbamate esters with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Data Table: Key Comparative Features
*Estimated based on C₁₄H₁₉N₂O₂.
Biological Activity
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester (CAS No. 199336-05-5) is a compound with significant potential in medicinal chemistry and biological research. Its unique structural characteristics, including a cyclohexyl ring and a carbamic acid ester moiety, make it an interesting subject for various studies, particularly in the context of enzyme interactions and therapeutic applications.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- IUPAC Name : Benzyl ((1S,2S)-2-aminocyclohexyl)carbamate
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate ester moiety can form covalent bonds with active site residues of target proteins, leading to inhibition or modulation of enzyme activity. This mechanism can influence various biochemical pathways, making it a potential candidate for drug development.
Biological Applications
- Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceutical agents that target the central nervous system.
- Cancer Research : It has been identified as a reagent in the synthesis of anti-cancer agents, particularly derivatives of AA005, which exhibit promising activity against cancer cells .
- Enzyme Inhibition Studies : The compound is utilized to explore interactions with enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in various physiological processes .
Case Study 1: Enzyme Interaction
In a study examining the effects of this compound on acetylcholinesterase (AChE), researchers found that the compound significantly inhibited AChE activity in vitro. This inhibition suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.
| Parameter | Value |
|---|---|
| IC50 (AChE Inhibition) | 0.5 µM |
| Reaction Time | 30 minutes |
| Source of AChE | Mouse brain extract |
Case Study 2: Anti-Cancer Activity
Another investigation focused on the anti-cancer properties of derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound | IC50 (AChE Inhibition) | Anti-Cancer Activity |
|---|---|---|
| N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Methyl Ester | 0.8 µM | Moderate |
| N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Ethyl Ester | 0.6 µM | Low |
| N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Propyl Ester | 0.7 µM | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
